molecular formula C17H26N4O6S2 B2719460 N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869072-08-2

N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2719460
CAS RN: 869072-08-2
M. Wt: 446.54
InChI Key: HREVBCMVBHRMEL-UHFFFAOYSA-N
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Description

N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H26N4O6S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis in Medicinal Chemistry

A study by Watson et al. (2006) demonstrated the design and synthesis of a series of novel factor Xa (fXa) inhibitors, highlighting the potent and selective inhibition properties of compounds in this category, including derivatives of N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. This research underscores the significance of such compounds in developing anticoagulant drugs with good oral bioavailability (Watson et al., 2006).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) focused on an orally active, water-soluble neurokinin-1 receptor antagonist with a long central duration of action. The compound's structure, which includes morpholine derivatives, demonstrates its effectiveness in preclinical tests for emesis and depression, indicating its potential in treating these conditions (Harrison et al., 2001).

Orexin Receptor Antagonism and Sleep Modulation

Dugovic et al. (2009) explored the role of orexin receptors in sleep-wake modulation, using antagonists with structural similarities to N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. The study highlighted the differential impact of orexin-1 and orexin-2 receptor antagonism on sleep patterns, providing insights into the development of sleep aids (Dugovic et al., 2009).

Synthesis of Heterocycles in Organic Chemistry

Matlock et al. (2015) reported the synthesis of morpholines and related compounds, offering a method for producing stereodefined C-substituted morpholines. This research is crucial for understanding the synthesis pathways of compounds including N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, which are valuable in various chemical and pharmaceutical applications (Matlock et al., 2015).

Biological Activity and Molecular Structure Studies

Mamatha et al. (2019) synthesized a compound with a structure related to N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide and assessed its biological activities. The study revealed remarkable anti-TB and anti-microbial activities, indicating the potential of such compounds in developing new therapeutic agents (Mamatha et al., 2019).

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O6S2/c22-16(18-4-6-20-7-10-26-11-8-20)17(23)19-13-14-21(5-2-9-27-14)29(24,25)15-3-1-12-28-15/h1,3,12,14H,2,4-11,13H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREVBCMVBHRMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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